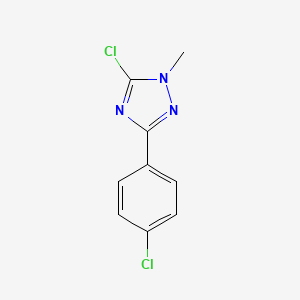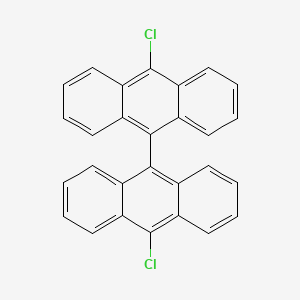
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one is a chemical compound that belongs to the class of oxepanes. Oxepanes are seven-membered cyclic ethers containing one oxygen atom. This compound is characterized by its specific stereochemistry, with the (5R,7R) configuration indicating the spatial arrangement of the substituents on the oxepane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxepane ring into other cyclic structures.
Substitution: Substitution reactions can introduce new substituents onto the oxepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving cyclic ethers. Its structure can help elucidate the mechanisms of enzyme-substrate interactions and the role of stereochemistry in biological processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets. The pathways involved in its action may include signal transduction, metabolic processes, or other cellular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one include other oxepanes with different substituents and stereochemistry. Examples include:
- (5S,7S)-5-methyl-7-(2-methylpropyl)oxepan-2-one
- (5R,7R)-5-ethyl-7-(2-methylpropyl)oxepan-2-one
- (5R,7R)-5-methyl-7-(2-ethylpropyl)oxepan-2-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl and isobutyl groups. These structural features influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different physical properties, such as solubility, melting point, and stability, as well as distinct biological effects.
Eigenschaften
| 189291-35-8 | |
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one |
InChI |
InChI=1S/C11H20O2/c1-8(2)6-10-7-9(3)4-5-11(12)13-10/h8-10H,4-7H2,1-3H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
XUCJPXQLVVKIQQ-NXEZZACHSA-N |
Isomerische SMILES |
C[C@@H]1CCC(=O)O[C@@H](C1)CC(C)C |
Kanonische SMILES |
CC1CCC(=O)OC(C1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)

![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)



